![molecular formula C13H16N4O3S3 B2375843 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392239-62-2](/img/structure/B2375843.png)
4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, also known as DMS-ET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives containing the thiadiazole scaffold exhibit promising anticancer activities. For example, novel Schiff’s bases with a thiadiazole scaffold coupled through benzamide groups have shown significant in vitro anticancer activity against various human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer, demonstrating potential as anticancer agents (Tiwari et al., 2017).
Photodynamic Therapy
Thiadiazole derivatives have been synthesized and characterized for their potential in photodynamic therapy (PDT), a treatment method for cancer. A study on new zinc phthalocyanine compounds substituted with thiadiazole-derived benzenesulfonamide groups showed high singlet oxygen quantum yield, indicating their effectiveness as Type II photosensitizers for PDT (Pişkin et al., 2020).
Enzyme Inhibition
Compounds with a 1,3,4-thiadiazole core have demonstrated strong inhibitory effects against various enzymes, including carbonic anhydrases, which play significant roles in physiological processes. Their inhibition offers therapeutic potential for conditions such as glaucoma, epilepsy, and cancer (Ulus et al., 2016).
Antimicrobial and Antifungal Activities
Several studies have synthesized thiadiazole derivatives that exhibit significant antimicrobial and antifungal properties. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting their potential as antimicrobial and antifungal agents (Sych et al., 2019).
Solar Cell Performance
Thiadiazole derivatives have been explored for their role in improving the performance of bulk heterojunction solar cells. Incremental increases in dimethyl sulfoxide in solutions of thiadiazole-containing polymers have been found to enhance photovoltaic performance, indicating their potential in solar energy applications (Chu et al., 2011).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S3/c1-4-21-13-16-15-12(22-13)14-11(18)9-5-7-10(8-6-9)23(19,20)17(2)3/h5-8H,4H2,1-3H3,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGUNRVVANAIBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
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